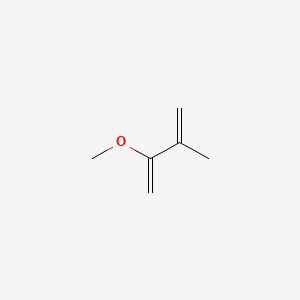
2-Methoxy-3-methylbuta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-3-methylbuta-1,3-diene is an organic compound with the molecular formula C6H10O. It is a colorless liquid with a boiling point of 102°C at 760 mmHg and a density of 0.793 g/cm³ . This compound is known for its unique structure, which includes a methoxy group and a conjugated diene system.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-3-methylbuta-1,3-diene can be synthesized through the reaction of methanol with 2-methyl-1-buten-3-yne . The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where methanol and 2-methyl-1-buten-3-yne are combined in the presence of a catalyst. The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-3-methylbuta-1,3-diene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenating agents such as bromine can be used for substitution reactions.
Major Products:
Oxidation: Methanal (formaldehyde) and 2-oxopropanal (pyruvaldehyde) are common products.
Reduction: The corresponding alkanes are formed.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methoxy-3-methylbuta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-methylbuta-1,3-diene involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions due to the presence of the conjugated diene system. This allows it to form adducts with electrophiles, leading to the formation of various products .
Comparison with Similar Compounds
2-Methyl-1,3-butadiene (Isoprene): Similar in structure but lacks the methoxy group.
2,3-Dimethyl-1,3-butadiene: Similar conjugated diene system but with additional methyl groups.
Uniqueness: 2-Methoxy-3-methylbuta-1,3-diene is unique due to the presence of the methoxy group, which imparts different chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
25408-63-3 |
|---|---|
Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
IUPAC Name |
2-methoxy-3-methylbuta-1,3-diene |
InChI |
InChI=1S/C6H10O/c1-5(2)6(3)7-4/h1,3H2,2,4H3 |
InChI Key |
CTUDRKGGAIDKSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















